molecular formula C5H9NO4 B3331341 (2S)-2-amino(513C)pentanedioic acid CAS No. 81202-00-8

(2S)-2-amino(513C)pentanedioic acid

Cat. No.: B3331341
CAS No.: 81202-00-8
M. Wt: 148.12 g/mol
InChI Key: WHUUTDBJXJRKMK-MYXYCAHRSA-N
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Description

(2S)-2-amino(513C)pentanedioic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is structurally characterized by the presence of an amino group attached to the second carbon of a pentanedioic acid backbone. Its unique isotopic labeling with carbon-13 makes it a valuable tool in research, particularly in studies involving metabolic pathways and molecular interactions.

Scientific Research Applications

(2S)-2-amino(513C)pentanedioic acid has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in isotopic labeling studies to investigate reaction mechanisms and metabolic pathways.

    Biology: Employed in studies of protein synthesis and degradation, as well as in metabolic flux analysis.

    Medicine: Utilized in the development of diagnostic tools and therapeutic agents, particularly in the study of amino acid metabolism disorders.

    Industry: Applied in the production of labeled compounds for use in pharmaceuticals and agrochemicals.

Mechanism of Action

L-Glutamic acid-5-13C activates both ionotropic and metabotropic glutamate receptors . The ionotropic ones being non-NMDA (AMPA and kainate) and NMDA receptors . Free glutamic acid cannot cross the blood-brain barrier in appreciable quantities; instead, it is converted into L-glutamine, which the brain uses for fuel and protein synthesis .

Safety and Hazards

L-Glutamic acid-5-13C may form combustible dust concentrations in air . It is recommended to avoid dust formation, inhalation of dust, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

L-Glutamic acid-5-13C is used as a quantitative standard or metabolic tracer in MS-based experiments . It plays an important role in many metabolic pathways and may also be used as a standard .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino(513C)pentanedioic acid typically involves the incorporation of carbon-13 into the precursor molecules. One common method is the isotopic exchange reaction, where a precursor containing a carbon-12 atom is reacted with a carbon-13 labeled reagent under specific conditions to achieve the desired isotopic labeling. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This process may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The final product is typically purified using techniques such as crystallization or chromatography to ensure high purity suitable for research applications.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino(513C)pentanedioic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the amino group to a corresponding oxo or imino group.

    Reduction: The reduction of the carboxyl groups to primary alcohols.

    Substitution: The amino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imino acids, while reduction can produce amino alcohols. Substitution reactions can result in a variety of derivatives with different functional groups attached to the amino or carboxyl groups.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino(12C)pentanedioic acid:

    (2S)-2-amino(13C)butanedioic acid: A similar isotopically labeled compound with a shorter carbon chain.

    (2S)-2-amino(13C)hexanedioic acid: A similar isotopically labeled compound with a longer carbon chain.

Uniqueness

The uniqueness of (2S)-2-amino(513C)pentanedioic acid lies in its specific isotopic labeling, which provides a distinct advantage in research applications requiring precise tracking and analysis of metabolic processes. Its structural similarity to naturally occurring amino acids allows it to be readily incorporated into biological systems, making it a versatile tool in various scientific disciplines.

Properties

IUPAC Name

(2S)-2-amino(513C)pentanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i4+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHUUTDBJXJRKMK-MYXYCAHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[13C](=O)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00718658
Record name L-(5-~13~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81202-00-8
Record name L-(5-~13~C)Glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00718658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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